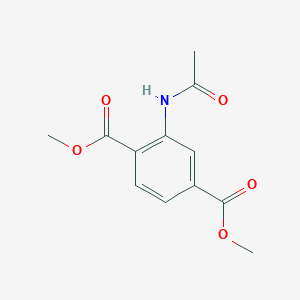

Dimethyl 2-acetamidoterephthalate

Description

Properties

CAS No. |

5441-05-4 |

|---|---|

Molecular Formula |

C12H13NO5 |

Molecular Weight |

251.23 g/mol |

IUPAC Name |

dimethyl 2-acetamidobenzene-1,4-dicarboxylate |

InChI |

InChI=1S/C12H13NO5/c1-7(14)13-10-6-8(11(15)17-2)4-5-9(10)12(16)18-3/h4-6H,1-3H3,(H,13,14) |

InChI Key |

RBUKAETXQLGLGD-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC |

Other CAS No. |

5441-05-4 |

Origin of Product |

United States |

Preparation Methods

Hydrogenation Conditions

-

Catalyst : Noble metal catalysts (e.g., Pd/C, PtO₂) or self-developed catalysts (e.g., Ru-based systems) are used.

-

Solvent : Isopropanol is preferred due to its polarity and miscibility with hydrogen.

-

Reaction Parameters :

Mechanism :

The reaction proceeds via sequential reduction of the nitro group to amine.

Performance Metrics

Advantages : High selectivity, minimal byproducts, and scalability.

Acylation of Dimethyl Aminoterephthalate

The acetyl group is introduced via nucleophilic acyl substitution.

Acetylating Agents

Reaction Optimization

Typical Protocol :

-

Dissolve DMT (1 eq) in anhydrous CH₂Cl₂.

-

Add acetyl chloride (1.2 eq) dropwise at 0°C.

Alternative Synthetic Routes

Nitration-Acetylation Tandem Reaction

Microwave-Assisted Synthesis

-

Conditions : 100°C, 30 minutes, using acetic anhydride and ZnCl₂.

Advantages : 40% reduction in reaction time.

Purification and Characterization

Analytical Data

Industrial-Scale Considerations

Cost-Efficiency

Q & A

Basic Questions

Q. What are the recommended laboratory synthesis methods for dimethyl 2-acetamidoterephthalate?

- Methodological Answer : The compound can be synthesized via esterification of 2-acetamidoterephthalic acid using methanol under acidic catalysis (e.g., sulfuric acid) under reflux conditions. Reaction progress should be monitored using thin-layer chromatography (TLC). Post-synthesis, purification is typically achieved through recrystallization using a solvent system like methanol-water. This approach aligns with general esterification protocols for aromatic esters .

Q. Which analytical techniques are critical for characterizing dimethyl 2-acetamidoterephthalate?

- Methodological Answer :

- Structural Confirmation : Employ -NMR and -NMR to verify the ester and acetamide groups.

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%).

- Functional Group Analysis : Fourier-transform infrared spectroscopy (FTIR) identifies characteristic peaks (e.g., C=O stretches at ~1700 cm).

Cross-referencing with spectral databases or synthesized standards is essential .

Q. What safety protocols should be followed when handling dimethyl 2-acetamidoterephthalate?

- Methodological Answer :

- Ventilation : Use fume hoods to minimize inhalation risks.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste.

While specific safety data for this compound is limited, protocols for structurally similar phthalates (e.g., dimethyl phthalate) provide a reliable framework .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for dimethyl 2-acetamidoterephthalate synthesis?

- Methodological Answer : Implement a 2 factorial design to evaluate variables such as temperature (e.g., 60–100°C), catalyst concentration (1–5 mol%), and reaction time (4–12 hours). Use analysis of variance (ANOVA) to identify significant factors affecting yield. Response surface methodology (RSM) can further refine optimal conditions .

Q. What computational tools are effective in predicting the reactivity or stability of dimethyl 2-acetamidoterephthalate?

- Methodological Answer : Density functional theory (DFT) simulations (e.g., using Gaussian or CP2K) model reaction pathways and transition states. Molecular dynamics (MD) simulations assess stability under thermal or solvation conditions. These tools reduce experimental trial-and-error and guide synthetic routes .

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

- Methodological Answer :

- Cross-Validation : Combine NMR, mass spectrometry (MS), and X-ray crystallography for structural confirmation.

- Impurity Analysis : Use HPLC-MS to detect byproducts or degradation compounds.

- Solvent Effects : Re-run spectra in deuterated solvents (e.g., DMSO-d) to eliminate solvent-shift artifacts.

Contradictions often arise from impurities or instrument calibration errors, necessitating multi-technique validation .

Q. What statistical methods address inconsistent yield data in dimethyl 2-acetamidoterephthalate synthesis?

- Methodological Answer : Apply Grubbs’ test to identify outliers. Use regression analysis to correlate variables (e.g., catalyst loading vs. yield). Design of experiments (DOE) principles, such as blocking and randomization, mitigate confounding factors. For reproducibility, report confidence intervals (e.g., 95% CI) .

Key Methodological Considerations

- Data Management : Utilize chemical software (e.g., ACD/Labs or ChemAxon) for spectral data storage, ensuring encryption and version control to maintain integrity .

- Toxicity Assessment : While direct data on dimethyl 2-acetamidoterephthalate is limited, extrapolate from cumulative risk assessment frameworks for phthalates, focusing on metabolic pathways and chronic exposure models .

- Separation Technologies : For purification, explore membrane-based separation (e.g., nanofiltration) or advanced crystallization techniques to improve yield and scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.